N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a piperidinylpyrimidinyl moiety, and a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-bromophenylamine, which is then reacted with 4-(2-piperidin-1-ylpyrimidin-5-yl)benzoic acid under appropriate conditions to form the desired benzamide compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide include:
- N-(4-chlorophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide
- N-(4-fluorophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide
- N-(4-methylphenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications and distinguishes it from its analogs.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-16-6-9-19(10-7-16)30-26(32)22-15-27-23-11-8-18(13-21(23)24(22)29-30)25(31)28-14-17-4-3-5-20(12-17)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOBMVQEUUKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.